![molecular formula C16H30Hg B14367401 Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury CAS No. 92509-17-6](/img/structure/B14367401.png)
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is an organomercury compound characterized by the presence of two 2,2,3,3-tetramethylcyclopropylmethyl groups bonded to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury typically involves the reaction of mercury(II) chloride with 2,2,3,3-tetramethylcyclopropylmethyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and stringent safety measures due to the toxicity of mercury compounds.
化学反应分析
Types of Reactions
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions where the 2,2,3,3-tetramethylcyclopropylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, thiols, or amines are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic by-products, while substitution reactions result in the formation of new organomercury compounds.
科学研究应用
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a diagnostic tool or therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury involves its interaction with molecular targets such as proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.
相似化合物的比较
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Bis(phenylmercury): Contains two phenyl groups bonded to mercury.
Bis(ethylmercury): Features two ethyl groups bonded to mercury.
Uniqueness
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is unique due to the presence of the bulky 2,2,3,3-tetramethylcyclopropylmethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organomercury compounds and contributes to its specific applications and effects.
属性
CAS 编号 |
92509-17-6 |
|---|---|
分子式 |
C16H30Hg |
分子量 |
423.00 g/mol |
IUPAC 名称 |
bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury |
InChI |
InChI=1S/2C8H15.Hg/c2*1-6-7(2,3)8(6,4)5;/h2*6H,1H2,2-5H3; |
InChI 键 |
WCGLVAVKQFLVCT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)C[Hg]CC2C(C2(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


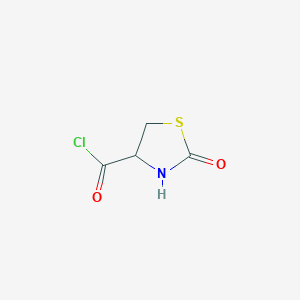
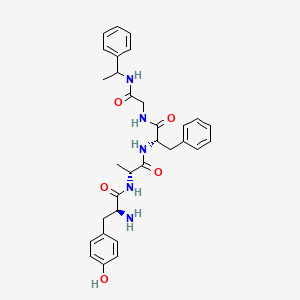

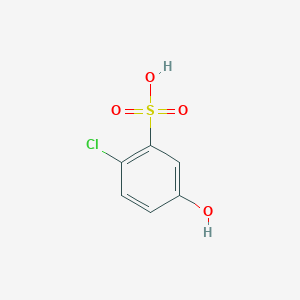
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)

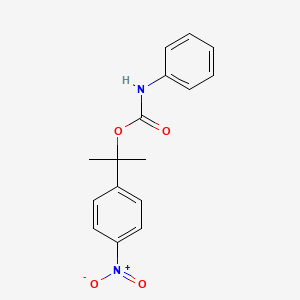

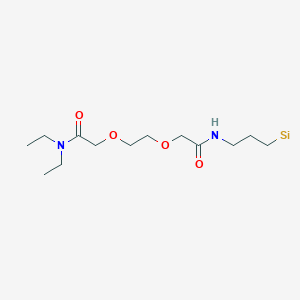
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
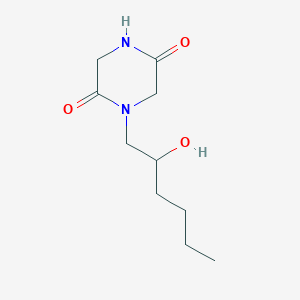
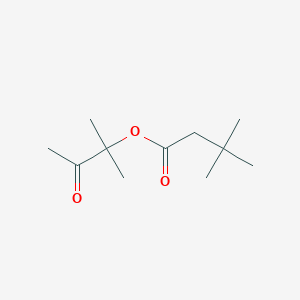
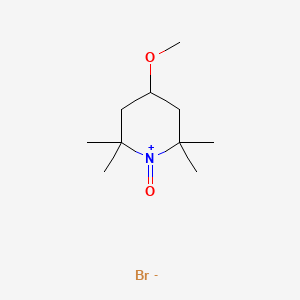
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
